

# how to prepare A-65186 stock solution for experiments

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Compound of Interest		
Compound Name:	A-65186	
Cat. No.:	B1664236	Get Quote

## **Application Notes and Protocols for A-65186**

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**A-65186** is a potent and selective antagonist of the Cholecystokinin A (CCK-A) receptor, also known as CCK1 receptor.[1][2] It is a valuable tool for investigating the physiological and pathological roles of the CCK-A receptor signaling pathway in various biological systems. These application notes provide detailed protocols for the preparation of **A-65186** stock solutions for in vitro and in vivo experiments, along with a summary of its chemical properties and a diagram of the CCK-A receptor signaling pathway.

## **Chemical Properties and Storage**

A summary of the key chemical and physical properties of **A-65186** is provided in the table below.



Property	Value	Reference
Molecular Formula	C25H35N3O4	[3]
Molecular Weight	441.56 g/mol	[3]
CAS Number	119295-94-2	[3]
Appearance	White to off-white solid	[4]
Storage (Powder)	-20°C for up to 3 years	[5]
Storage (in Solvent)	-80°C for up to 1 year	[1]

## **Preparation of A-65186 Stock Solution**

The following protocols detail the preparation of **A-65186** stock solutions for both in vitro and in vivo applications. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of **A-65186**.[5][6][7][8]

### **Materials**

- A-65186 powder
- Anhydrous Dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)
- Calibrated pipettes

# Protocol for 10 mM Stock Solution for In Vitro Experiments

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common concentration for cell-based assays.



- Calculate the required mass of A-65186:
  - To prepare 1 mL of a 10 mM stock solution, you will need 4.4156 mg of A-65186
     (Molecular Weight = 441.56 g/mol ).
  - Use the formula: Mass (mg) = Desired Concentration (mM) x Molecular Weight (g/mol) x
     Volume (mL) / 1000.
- Weighing A-65186:
  - Carefully weigh the calculated amount of A-65186 powder in a sterile microcentrifuge tube.
- Dissolving in DMSO:
  - Add the appropriate volume of anhydrous DMSO to the tube containing the A-65186 powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
  - Vortex the solution thoroughly for several minutes to ensure complete dissolution.
  - If the compound does not dissolve completely, brief sonication in a water bath may be helpful.[9]
- Storage:
  - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8]
  - Store the aliquots at -80°C for long-term storage (up to 1 year).[1]

## **Protocol for Formulation for In Vivo Experiments**

For in vivo studies, the DMSO stock solution is typically diluted in a vehicle suitable for administration to animals. The final concentration of DMSO should be minimized to avoid toxicity.[8] A common formulation involves a co-solvent system.[10]

Prepare a concentrated stock solution in DMSO:

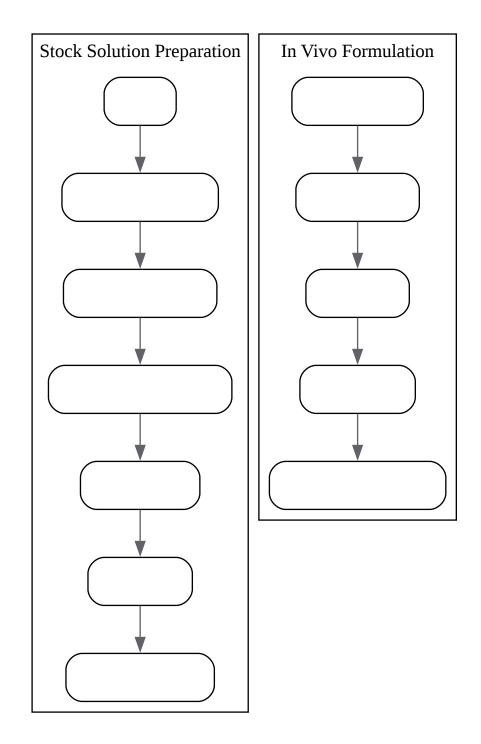


- Prepare a high-concentration stock solution of A-65186 in DMSO (e.g., 40 mg/mL) as described in the in vitro protocol.[10]
- Prepare the in vivo formulation:
  - A typical vehicle formulation consists of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline or PBS.[10]
  - To prepare the final formulation, first mix the required volume of the A-65186 DMSO stock solution with PEG300.
  - Next, add Tween 80 and mix well.
  - Finally, add the saline or PBS to reach the final desired volume and concentration. Ensure the solution is clear and homogenous.

# Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing an **A-65186** stock solution.





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Caption: Workflow for A-65186 stock solution and in vivo formulation.

# **CCK-A Receptor Signaling Pathway**







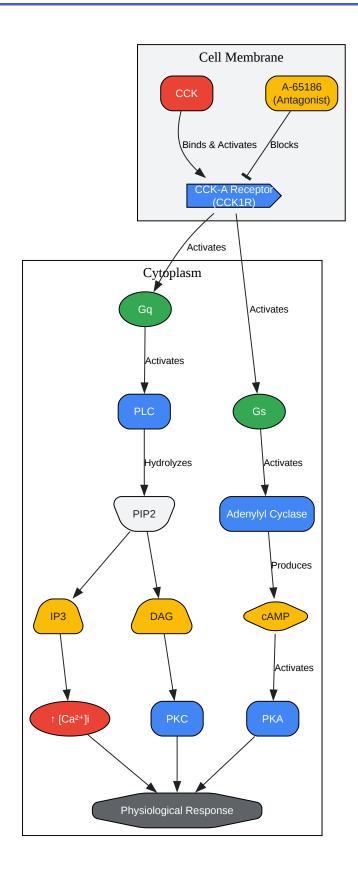
**A-65186** exerts its effects by blocking the CCK-A receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, cholecystokinin (CCK), to the CCK-A receptor activates downstream signaling cascades. The primary signaling pathways involve the activation of Gq and Gs proteins.[4][11][12]

- Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][4] IP3 triggers the release of intracellular calcium (Ca<sup>2+</sup>), while DAG activates protein kinase C (PKC).[2]
- Gs Pathway: The CCK-A receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase (AC), which increases intracellular cyclic adenosine monophosphate (cAMP) levels and activates protein kinase A (PKA).[4][11]

These signaling events ultimately lead to various physiological responses, including pancreatic enzyme secretion and gallbladder contraction.[3]

The diagram below provides a simplified overview of the CCK-A receptor signaling pathway.





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Caption: CCK-A receptor signaling pathway and the inhibitory action of A-65186.



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